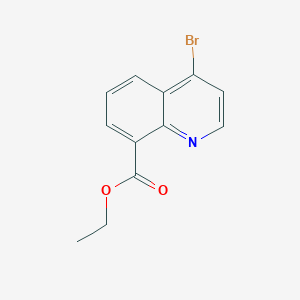
Ethyl 4-bromoquinoline-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromoquinoline-8-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromoquinoline-8-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic conditions to form quinoline structures. The bromination is then carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods: Industrial production often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same fundamental steps but is optimized for large-scale production with enhanced safety and efficiency measures .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinoline carboxylic acids.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Ethyl 4-bromoquinoline-8-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in developing new therapeutic drugs.
Industry: Utilized in the production of dyes and pigments due to its stable structure.
Mechanism of Action
The mechanism of action of ethyl 4-bromoquinoline-8-carboxylate involves its interaction with cellular targets, often disrupting essential biological processes. It can intercalate into DNA, inhibiting replication and transcription, which is a common mechanism for its antimicrobial and anticancer activities. The bromine atom enhances its reactivity, allowing it to form covalent bonds with biological molecules .
Comparison with Similar Compounds
- Ethyl 6-bromoquinoline-4-carboxylate
- Ethyl 2,4-dimethylquinoline-3-carboxylate
- Quinoline-4-carboxylic acid
Uniqueness: Ethyl 4-bromoquinoline-8-carboxylate is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C12H10BrNO2 |
|---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
ethyl 4-bromoquinoline-8-carboxylate |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-5-3-4-8-10(13)6-7-14-11(8)9/h3-7H,2H2,1H3 |
InChI Key |
FJLYKBSFTHCOJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C(C=CN=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















